molecular formula C20H21N5O2 B2707469 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrimidine CAS No. 2034434-58-5

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrimidine

Cat. No.: B2707469
CAS No.: 2034434-58-5
M. Wt: 363.421
InChI Key: IIKIVYHZELFWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{4-[(1H-Imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrimidine is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery research. Its structure incorporates multiple heterocyclic systems—pyrimidine, imidazole, and piperidine—linked by a benzoyl group, a design feature commonly associated with kinase inhibition . The 2-oxypyrimidine moiety is a recognized scaffold in protein kinase inhibitors, potentially allowing the compound to interact with the ATP-binding site of various kinases . The presence of the imidazole ring can serve as a key pharmacophore for coordinating with enzymatic targets. This molecular architecture suggests potential utility as a core scaffold for developing inhibitors against a range of kinases, such as cyclin-dependent kinases (CDKs) or tyrosine kinases, which are prominent targets in oncology and other disease research . Researchers can utilize this compound as a building block for further chemical elaboration or as a pharmacological tool in biochemical assays to probe kinase function and signaling pathways. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-19(17-6-4-16(5-7-17)13-24-12-10-21-15-24)25-11-1-3-18(14-25)27-20-22-8-2-9-23-20/h2,4-10,12,15,18H,1,3,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKIVYHZELFWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrimidine is a complex organic compound that integrates several pharmacologically relevant moieties, including a pyrimidine core and an imidazole group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
Chemical Formula C₃₂H₃₄N₉O₁₅P
Molecular Weight 815.6374 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In studies comparing various compounds, those containing the imidazole moiety have shown enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated minimal inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of compounds with similar structures has been extensively studied. For example, derivatives containing the pyrimidine core have shown promising results in inhibiting cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). One study reported that a related compound exhibited IC50 values as low as 0.01 µM against Colo-205 colorectal cancer cells .

Neuroprotective Effects

Pyrimidine derivatives are also being investigated for their neuroprotective properties. In vitro studies have shown that these compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, one derivative exhibited an IC50 value of 20.15 µM against AChE, indicating potential for therapeutic applications in neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

In a study by Uysal et al., a series of pyrimidine derivatives were synthesized and tested for antibacterial activity against S. aureus and E. coli. The results indicated that increasing concentrations of the tested compounds led to enhanced antibacterial effects, with complete inhibition observed at higher concentrations (800 µg/mL) .

Case Study 2: Anticancer Activity

A comparative analysis of various pyrimidine derivatives highlighted the compound's ability to induce apoptosis in cancer cells. The study noted that the presence of electron-rich substituents on the imidazole ring significantly enhanced anticancer activity across multiple cell lines .

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Families

Pyrazolo[3,4-d]pyrimidine Derivatives ()

Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and its isomers (e.g., 7, 9) share a fused pyrimidine-pyrazole core. Key differences include:

  • Target Compound : Pyrimidine is standalone, whereas pyrazolo[3,4-d]pyrimidines are fused systems.
  • Functional Groups : The target’s imidazole and benzoyl groups contrast with the hydrazine and tolyl substituents in compounds.
  • Isomerization : Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines (e.g., 6 , 8 ) exhibit isomer-dependent activity, highlighting the importance of regiochemistry—a factor less explored in the target compound .
4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives ()

Patented compounds like 7-(piperidin-4-yl)-2-(2-methyl-2H-indazol-5-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one share:

  • Piperidine Substitutions : Similar use of piperidine for spatial positioning of substituents.
  • Diverse Substituents : compounds feature indazolyl, methyl, and hydroxyethyl groups, which may enhance solubility or target affinity compared to the target’s imidazole-benzoyl motif .
Pyrazolo[4,3-d]pyrimidine and Benzimidazole Derivatives (–5)
  • BK10146 (): Contains a purine-piperidine-pyrazolyl scaffold.

Key Structural and Functional Differences

Compound Name/ID Key Features Molecular Weight (g/mol) Reported Activity/Notes Source
Target Compound Pyrimidine-oxy-piperidine-benzoyl-imidazole ~425 (estimated) No direct data; inferred kinase inhibition N/A
4-Imino-1-p-tolyl-pyrazolo[3,4-d]pyrimidin-5-ylamine (2) Fused pyrimidine-pyrazole with tolyl and imino groups ~280 (estimated) Potential kinase modulation
BK10146 Purine-piperidine-pyrazolyl scaffold 377.40 Nucleotide analog applications
7-(Piperidin-4-yl)-2-(2-methylindazol-5-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one Piperidine-linked pyrazinopyrimidinone ~420 (estimated) Patent-protected; undisclosed activity

Pharmacological and Physicochemical Insights

  • Solubility : The target’s imidazole and benzoyl groups may improve water solubility compared to purely aromatic analogs (e.g., compounds).
  • Target Selectivity : Piperidine-linked benzoyl-imidazole groups could enhance selectivity for receptors with hydrophobic pockets (e.g., GPCRs or cytochrome P450 enzymes), unlike pyrazolo[3,4-d]pyrimidines, which favor kinase ATP-binding sites .
  • Synthetic Complexity : The target’s multi-step synthesis (e.g., coupling imidazole to benzoyl-piperidine) contrasts with simpler pyrazolopyrimidines, posing scalability challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.